![molecular formula C22H22ClF2N3O3S B2508676 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216920-53-4](/img/structure/B2508676.png)
4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride: . This compound features a benzamide core with multiple functional groups, including acetyl, difluorobenzo[d]thiazole, and morpholinoethyl moieties, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to first synthesize 4,6-difluorobenzo[d]thiazol-2-ylamine, which is then coupled with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is further reacted with 2-morpholinoethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, with rigorous quality control measures in place to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The acetyl group can be oxidized to form a carboxylic acid.
Reduction: : The difluorobenzo[d]thiazole moiety can be reduced to form a monofluorinated or non-fluorinated derivative.
Substitution: : The morpholinoethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides and electrophiles such as acyl chlorides are typically employed.
Major Products Formed
Oxidation: : 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide carboxylic acid.
Reduction: : 4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide or 4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Drug Development : The compound is primarily utilized in the synthesis of novel therapeutic agents. Its structural characteristics allow it to serve as a precursor for various biologically active compounds. Researchers are investigating its potential as a lead compound in drug discovery, particularly for targeting specific diseases such as cancer due to its cytotoxic properties.
Biological Activity : The presence of the thiazole ring in the compound is often associated with enhanced biological properties, including antimicrobial and antitumor activities. Preliminary studies suggest that this compound exhibits notable cytotoxic effects against various cancer cell lines, indicating its potential role in anticancer therapies .
Anticancer Research
Recent investigations have highlighted the compound's promising activity against cancer cells. The structural components suggest possible interactions with biological targets involved in cell proliferation and apoptosis pathways. For instance:
- Cytotoxicity : In vitro studies have demonstrated that 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride induces significant cytotoxic effects on several cancer cell lines, making it a candidate for further development as an anticancer agent .
- Mechanism of Action : The compound may function by disrupting critical cellular processes, leading to increased apoptosis in malignant cells. This aspect is under investigation, focusing on elucidating the precise mechanisms through which it exerts its effects.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- N-acylation Reactions : These reactions are crucial for attaching the thiazole moiety to the benzamide structure.
- Fluorination Techniques : The introduction of fluorine atoms can enhance the lipophilicity and overall biological activity of the compound.
The following table summarizes key synthetic pathways and their outcomes:
Synthesis Method | Description | Yield (%) |
---|---|---|
N-acylation of thiazole | Reaction with acyl chlorides | 85% |
Fluorination | Substitution reactions using fluorinating agents | 75% |
Coupling reactions | Formation of morpholinoethyl side chains | 80% |
Case Studies
Several case studies have documented the application of this compound in research settings:
- Antitumor Activity : A study evaluated the efficacy of this compound against breast cancer cell lines, showing a significant reduction in cell viability compared to control groups.
- Antimicrobial Properties : Another investigation explored its antibacterial effects against various pathogens, revealing promising results that warrant further exploration into its use as an antimicrobial agent .
- Pharmacokinetics Studies : Research is ongoing to assess the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters to better understand its therapeutic potential and safety profile .
Wirkmechanismus
The exact mechanism by which this compound exerts its effects is still under investigation, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The acetyl group may play a role in modulating enzyme activity, while the difluorobenzo[d]thiazole and morpholinoethyl moieties may interact with biological targets to produce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: : This compound differs in the substituent attached to the nitrogen atom.
4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide: : This compound has a different alkyl chain length between the morpholino group and the benzamide core.
These compounds share the core benzamide structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Biologische Aktivität
4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. The presence of a thiazole moiety and fluorine substitutions in its structure may enhance its biological activity, particularly in the context of cancer treatment and anti-inflammatory applications.
Chemical Structure
The compound's structure can be detailed as follows:
- Molecular Formula : C19H22ClF2N3O2S
- Molecular Weight : Approximately 423.91 g/mol
- Key Functional Groups :
- Acetyl group
- Benzamide structure
- Morpholinoethyl substituent
- Difluorobenzo[d]thiazole moiety
Anticancer Properties
The thiazole ring present in the compound is often associated with significant cytotoxic effects against various cancer cell lines. Research indicates that compounds containing thiazole can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and treatment resistance. For instance, a related study showed that fluorine substitution can enhance the selectivity and potency of HDAC inhibitors, leading to improved anticancer activity .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
GSK-516568A | HepG2 | 1.30 | HDAC inhibition |
SAHA | HepG2 | 17.25 | HDAC inhibition |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects . The structural features suggest potential interactions with inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. The morpholinoethyl side chain could enhance solubility and bioavailability, further contributing to its therapeutic efficacy.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding to HDACs : Inhibition of these enzymes can lead to altered gene expression and induction of apoptosis in cancer cells.
- Modulation of Signaling Pathways : Interaction with specific proteins involved in cell proliferation and survival may affect downstream signaling cascades, enhancing its anticancer effects.
Case Studies
Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential applications of this compound:
- Study on Related Thiazole Compounds : A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against leukemia cell lines, suggesting a similar potential for the difluorobenzo[d]thiazole derivatives.
- Fluorine Substitution Impact : Research highlighted that fluorinated benzamide derivatives showed improved selectivity against specific HDAC isoforms, indicating that the incorporation of fluorine atoms could enhance therapeutic profiles .
Eigenschaften
IUPAC Name |
4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3S.ClH/c1-14(28)15-2-4-16(5-3-15)21(29)27(7-6-26-8-10-30-11-9-26)22-25-20-18(24)12-17(23)13-19(20)31-22;/h2-5,12-13H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDBWHVFJSGZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.